molecular formula C19H13F3N2O4S B2908349 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate CAS No. 877636-67-4

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

Cat. No.: B2908349
CAS No.: 877636-67-4
M. Wt: 422.38
InChI Key: KWYOZUCWUZONFN-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate features a pyran-4-one core substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and a 4-(trifluoromethyl)benzoate ester at the 3-position.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c1-11-6-7-23-18(24-11)29-10-14-8-15(25)16(9-27-14)28-17(26)12-2-4-13(5-3-12)19(20,21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYOZUCWUZONFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate involves multiple steps, including the formation of the pyrimidine and pyran rings, followed by the introduction of the benzoate group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in Benzoate Substituents

The benzoate moiety is a critical site for structural diversification. Key analogues include:

Compound Name Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Evidence ID
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate 4-(Trifluoromethyl) C₁₈H₁₃F₃N₂O₄S* ~418.36 (calculated) N/A
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-Methyl-3-nitro C₂₀H₁₈N₄O₆S Not reported
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate 2,3-Dimethoxy C₁₉H₁₆N₂O₆S 400.41
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate 2-Bromo C₁₈H₁₃BrN₂O₄S 433.28

Key Observations :

  • In contrast, nitro (NO₂) groups are also electron-withdrawing but may increase reactivity or polarity .
  • Lipophilicity : The CF₃ group enhances lipophilicity compared to methoxy (OCH₃) or bromo (Br) substituents, which could influence bioavailability or membrane permeability .

Core Ring System Modifications

Pyran-4-one vs. Thieno[3,2-d]pyrimidin-4-one

The compound ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate () replaces the pyran-4-one core with a thieno[3,2-d]pyrimidin-4-one system .

  • Sulfanyl Group Placement : The sulfanyl group is part of the fused thiophene ring, limiting its spatial flexibility compared to the pyran-based compound.
Dihydropyrimidinone Derivatives

The compound 2-[4-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]ethyl benzoate () features a dihydropyrimidinone core with a methylsulfanyl group .

  • Hydrogen-Bonding Potential: The dihydropyrimidinone NH group provides hydrogen-bond donor sites absent in the pyran-4-one system.
  • Reduced Rigidity : The saturated ring introduces conformational flexibility, contrasting with the planar pyran-4-one.

Sulfanyl Group Variations

The sulfanyl linker in the target compound is attached to a 4-methylpyrimidin-2-yl group. Analogues with pyrimidine derivatives (e.g., unsubstituted pyrimidinyl in ’s dimethoxybenzoate compound) lack the methyl group, which may affect steric interactions or metabolic stability .

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a synthetic organic molecule with a complex structure that includes a pyrimidine ring, a pyran ring, and a benzoate group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Composition

The molecular formula of the compound is C22H18F3N2O4SC_{22}H_{18}F_3N_2O_4S. The structure features multiple functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor function through specific binding interactions. The mechanisms include:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with cellular receptors, affecting signal transduction pathways.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfanyl group is particularly noteworthy as it has been associated with enhanced antibacterial activity.

Activity TypeTest OrganismsResult
AntibacterialE. coliEffective inhibition observed
AntifungalC. albicansModerate activity noted

Anticancer Potential

Research into related compounds suggests that they may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

  • Case Study: A derivative of this compound was tested against various cancer cell lines, showing promising results in reducing cell viability.

Toxicity and Safety Profile

Preliminary studies on toxicity indicate that while the compound shows significant biological activity, further research is needed to establish its safety profile in vivo. Toxicological assessments are crucial for determining the therapeutic window and potential side effects.

Recent Studies

  • Antimicrobial Evaluation: A study highlighted the synthesis and evaluation of several derivatives based on the core structure, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Another research effort focused on evaluating the cytotoxic effects of similar compounds on breast cancer cell lines, revealing IC50 values indicating significant antiproliferative effects .
  • Mechanistic Insights: Investigations into the mechanism of action revealed that these compounds may interfere with DNA synthesis or repair mechanisms in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound APyrimidine + SulfanylAntimicrobial
Compound BPyran + BenzeneAnticancer
Target CompoundPyrimidine + Pyran + Trifluoromethyl BenzoateBroad-spectrum activity

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